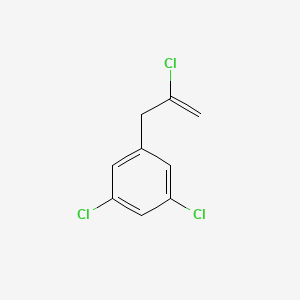

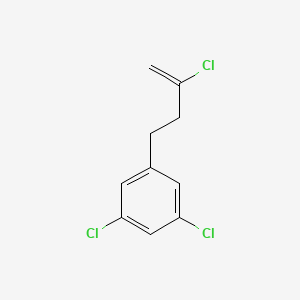

2-Chloro-4-(3,5-dichlorophenyl)-1-butene

Vue d'ensemble

Description

“2-Chloro-4-(3,5-dichlorophenyl)-1-butene” is likely a chlorinated hydrocarbon. Chlorinated hydrocarbons are a type of organic compound where one or more hydrogen atoms in the hydrocarbon have been replaced by chlorine atoms .

Molecular Structure Analysis

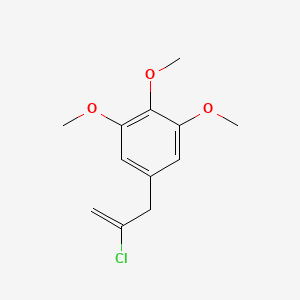

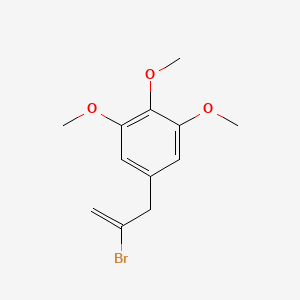

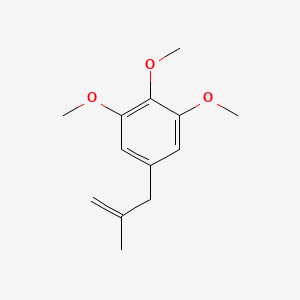

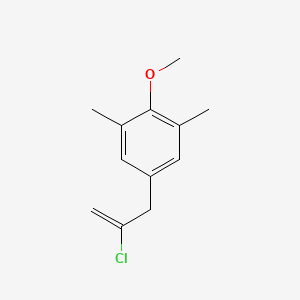

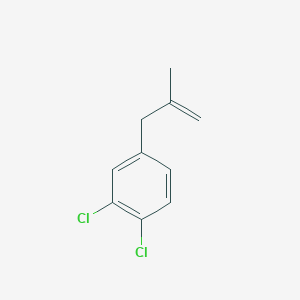

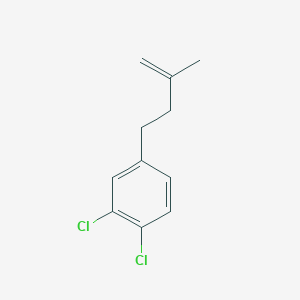

The molecular structure of “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” would likely include a butene backbone with a phenyl group and chlorine atoms attached at specified positions .Chemical Reactions Analysis

Again, while specific reactions involving “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” are not available, similar compounds can undergo reactions like Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” would depend on its specific structure. Chlorinated hydrocarbons are generally stable and have low reactivity .Applications De Recherche Scientifique

Metabolism and Environmental Detoxication

Metabolic Pathways and Detoxication Mechanisms

Studies on chloroprene (2-chloro-1,3-butadiene, a structurally similar compound) reveal the metabolic pathways and detoxication mechanisms involving glutathione and epoxide hydrolase. These studies provide insights into the biotransformation and potential environmental detoxication processes of related chlorinated alkenes (Munter et al., 2003).

Organic Synthesis and Chemical Reactivity

Synthesis of Dihydrothiophenes

Research demonstrates the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene, indicating the utility of chlorinated butenes in organic synthesis and the preparation of sulfur-containing heterocycles (Everhardus et al., 2010).

Arylation via Photogeneration

The photochemical aryl cations generation from aromatic halides like 4-chloroanisole showcases the reactivity of halogenated compounds toward pi nucleophiles, providing a route for arylated product synthesis in organic chemistry (Protti et al., 2004).

Environmental Chemistry and Sensor Applications

Sensing and Removal of Environmental Contaminants

A family of metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate demonstrates efficiency in luminescent sensing of environmental contaminants like Hg(II), Cu(II), and Cr(VI). These findings indicate the potential for developing materials based on halogenated compounds for environmental monitoring and remediation (Zhao et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,3-dichloro-5-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENDAMOBXNJNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3,5-dichlorophenyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

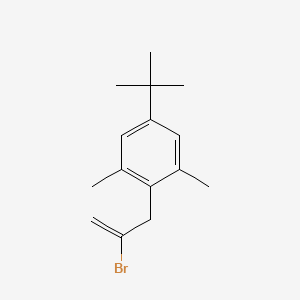

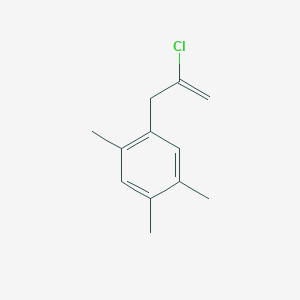

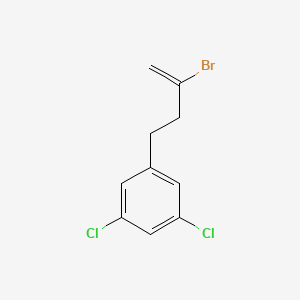

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.